6-bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 1805454-19-6) is a highly functionalized heteroaromatic building block utilized extensively in medicinal chemistry and agrochemical synthesis. It features a free primary amine for directed hydrogen bonding or bicyclic ring formation, an electron-withdrawing trifluoromethyl group that modulates basicity and lipophilicity, and a highly reactive bromine atom at the 6-position. This specific substitution pattern provides a quantifiable balance of metabolic stability and synthetic versatility, allowing for rapid late-stage diversification via transition-metal-catalyzed cross-couplings without the need for harsh pre-functionalization steps [1].
Substituting this compound with its non-brominated precursor, 5-(trifluoromethyl)pyridin-2-amine, introduces severe synthetic bottlenecks in procurement workflows. The strongly electron-withdrawing CF3 group deactivates the adjacent 6-position toward electrophilic aromatic substitution, making direct bromination extremely low-yielding and difficult to scale. Conversely, substituting with the 6-chloro analog limits coupling compatibility; the stronger C-Cl bond requires specialized, expensive dialkylbiaryl phosphine ligands and elevated temperatures (>100 °C) for oxidative addition, which can lead to thermal degradation of the primary amine. Procuring the exact 6-bromo derivative ensures immediate compatibility with standard palladium catalysts under mild conditions, directly reducing catalyst expenditure and process time [1].
The choice of halogen at the 6-position drastically alters the economics of downstream cross-coupling. The 6-bromo variant undergoes oxidative addition with palladium at 60–80 °C using standard, low-cost ligands like PPh3 or dppf. In contrast, the 6-chloro-5-(trifluoromethyl)pyridin-2-amine comparator requires temperatures exceeding 100 °C and expensive proprietary ligands (e.g., XPhos or BrettPhos) to achieve similar conversion rates [1].
| Evidence Dimension | Minimum temperature and ligand requirement for >90% conversion in Suzuki coupling |
| Target Compound Data | 60–80 °C using standard ligands (e.g., Pd(dppf)Cl2) |
| Comparator Or Baseline | 6-chloro analog requires >100 °C and proprietary ligands (e.g., XPhos) |
| Quantified Difference | 20–40 °C reduction in reaction temperature and elimination of proprietary ligand costs |
| Conditions | Standard aqueous-organic biphasic Suzuki-Miyaura coupling conditions |
Lowering the activation barrier for cross-coupling reduces catalyst expenditure and prevents thermal degradation of the primary amine during complex synthesis.
Attempting to synthesize this scaffold in-house from 5-(trifluoromethyl)pyridin-2-amine results in severe yield penalties. The strong electron-withdrawing nature of the CF3 group combined with the deactivating effect of the pyridine nitrogen suppresses electrophilic bromination at the 6-position, typically capping yields below 30% and requiring extensive chromatographic purification. Procuring the pre-brominated scaffold bypasses this bottleneck entirely [1].
| Evidence Dimension | Yield of 6-position functionalization |
| Target Compound Data | Ready for immediate coupling (>95% purity of reactive handle) |
| Comparator Or Baseline | Direct bromination of 5-(trifluoromethyl)pyridin-2-amine yields <30% |
| Quantified Difference | Bypasses a critical synthesis bottleneck, improving overall linear yield by >60% |
| Conditions | Standard electrophilic bromination (e.g., NBS) or directed ortho-metalation |
Procuring the pre-brominated scaffold is essential for scalable manufacturing, as direct functionalization of the electron-poor pyridine ring is commercially unviable.
Compared to the baseline 6-bromo-pyridin-2-amine, the inclusion of the trifluoromethyl group at the 5-position fundamentally alters the physicochemical profile of the scaffold. The CF3 group effectively blocks CYP450-mediated oxidative metabolism at the electron-rich 5-position—a known metabolic soft spot in 2-aminopyridines—while simultaneously increasing the LogP by approximately 0.8 to 1.0 units, enhancing membrane permeability [1].
| Evidence Dimension | Metabolic soft-spot blocking and lipophilicity (LogP) |
| Target Compound Data | CF3 group blocks the 5-position, increasing LogP by ~0.8-1.0 units |
| Comparator Or Baseline | 6-bromo-pyridin-2-amine is highly susceptible to oxidative metabolism at the 5-position |
| Quantified Difference | Significant reduction in intrinsic clearance (CLint) and predictable increase in lipophilicity |
| Conditions | In vitro human liver microsome (HLM) stability assays and computational LogP modeling |
The specific inclusion of the trifluoromethyl group is critical for buyers optimizing pharmacokinetic profiles, preventing premature metabolic degradation in downstream drug candidates.
The 2-amino group and adjacent pyridine nitrogen make this compound an ideal precursor for forming bicyclic imidazo[1,2-a]pyridine cores via condensation with alpha-haloketones. The pre-installed 6-bromo and 5-CF3 groups are retained in the resulting bicyclic scaffold, providing a ready handle for late-stage Suzuki couplings to introduce diverse aryl groups critical for kinase hinge-binding interactions, directly leveraging the mild coupling conditions outlined in Section 3 [1].
For industrial medicinal chemistry, the highly reactive 6-bromo handle allows for rapid diversification through Buchwald-Hartwig C-N cross-couplings. The compound can be reacted with various secondary amines under mild palladium catalysis, generating libraries of 2,6-diaminopyridine derivatives with fixed, metabolically stable CF3 groups for structure-activity relationship (SAR) screening [1].
In agrochemical discovery, the trifluoromethyl group is frequently used to enhance environmental stability and cuticular penetration. This compound serves as a central building block for synthesizing novel herbicides or fungicides, where the 6-bromo position is utilized to attach specific target-binding pharmacophores while the amine is converted into an amide or urea linkage, avoiding the low-yield direct functionalization steps of non-brominated precursors [1].